molecular formula C4H4BrFN2 B1435750 4-Bromo-1-(fluoromethyl)-1h-pyrazole CAS No. 1224194-56-2

4-Bromo-1-(fluoromethyl)-1h-pyrazole

Cat. No.: B1435750
CAS No.: 1224194-56-2
M. Wt: 178.99 g/mol
InChI Key: FEXIMWVBOIJXJJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(fluoromethyl)-1h-pyrazole is a useful research compound. Its molecular formula is C4H4BrFN2 and its molecular weight is 178.99 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-(fluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIMWVBOIJXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Fluoromethyl and 1-Trifluoromethyl Pyrazoles: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole ring, a privileged structure in numerous pharmaceuticals and agrochemicals, is often functionalized with fluorinated substituents at the N1 position to modulate its physicochemical and pharmacological properties. This technical guide provides an in-depth comparative analysis of two key N1-substituents: the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups. We explore the distinct synthetic challenges, the divergent physicochemical characteristics, and the resulting impact on biological activity and drug design paradigms. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causal relationships between structure and function for these two important classes of compounds.

Introduction: The Strategic Role of N1-Fluorination on the Pyrazole Core

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its ability to participate in hydrogen bonding, π-stacking, and metal coordination has rendered it an indispensable scaffold in drug design.[1] N1-substitution on the pyrazole ring is a critical modification strategy, as it directly influences the electronic distribution within the aromatic system, dictates steric approach to biological targets, and profoundly alters key pharmacokinetic properties such as lipophilicity and metabolic stability.

Among the vast array of possible substituents, fluorinated alkyl groups have garnered significant attention. The trifluoromethyl (-CF₃) group, in particular, is a well-established moiety used to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups.[2][3][4] Its strong electron-withdrawing nature and steric bulk have been successfully leveraged in numerous approved drugs.[2] More recently, the monofluoromethyl (-CH₂F) group has emerged as a nuanced alternative. It offers a distinct set of properties, acting as a potential hydrogen bond donor and a unique bioisostere for methyl or hydroxyl groups, thereby presenting different opportunities for molecular design.[5]

This guide will dissect the core differences between these two substituents when appended to the pyrazole N1 position, providing a clear rationale for their selection and application in drug discovery programs.

Synthesis: Divergent Pathways to N-Fluorinated Pyrazoles

The methods for introducing a -CH₂F group versus a -CF₃ group onto the pyrazole nitrogen are fundamentally different, reflecting the distinct reactivity of the respective synthons.

Synthesis of 1-Fluoromethyl Pyrazoles

The primary route to 1-fluoromethyl pyrazoles is through direct N-alkylation . This method involves the reaction of a pre-formed pyrazole ring with an electrophilic monofluoromethylating agent. A common and effective reagent for this transformation is fluoriodomethane (ICH₂F). The reaction proceeds via nucleophilic attack from one of the pyrazole nitrogens onto the electrophilic carbon of ICH₂F. A base, such as cesium carbonate (Cs₂CO₃), is typically required to deprotonate the pyrazole, enhancing its nucleophilicity.[5]

The main challenge in this approach is regioselectivity. For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers. The selectivity can be influenced by steric hindrance around the nitrogen atoms and the electronic nature of the substituents on the pyrazole ring.[6]

Caption: General workflow for 1-fluoromethyl pyrazole synthesis via direct N-alkylation.

Synthesis of 1-Trifluoromethyl Pyrazoles

In contrast, the direct N-alkylation with a CF₃⁺ source is generally not feasible. Instead, 1-trifluoromethyl pyrazoles are typically constructed through a cyclization reaction . A modern and effective one-pot method involves the in situ generation of trifluoromethylhydrazine (H₂NNHCF₃) from a stable precursor, followed by its condensation with a 1,3-dicarbonyl compound.[7][8]

This strategy begins with a protected trifluoromethylhydrazine derivative, such as di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate. This stable precursor is generated from an azodicarboxylate and a CF₃ radical source (e.g., sodium triflinate).[7] In the presence of a strong acid like p-toluenesulfonic acid (TsOH), the protecting groups are removed to generate transient, unstable trifluoromethylhydrazine. This highly reactive intermediate is immediately trapped by a 1,3-dicarbonyl compound (such as a diketone or ketoester) present in the reaction mixture, which undergoes a condensation-cyclization sequence to form the stable 1-trifluoromethyl pyrazole ring.[7][8] This approach elegantly bypasses the handling of hazardous and unstable trifluoromethylhydrazine and provides excellent regiocontrol based on the nature of the 1,3-dicarbonyl substrate.

Caption: General workflow for 1-trifluoromethyl pyrazole synthesis via cyclization.

Comparative Physicochemical Properties

The substitution of hydrogen atoms with fluorine dramatically alters a molecule's properties. The difference between one fluorine atom (-CH₂F) and three (-CF₃) is substantial and has profound implications for drug design.

Property1-Fluoromethyl (-CH₂F)1-Trifluoromethyl (-CF₃)Rationale & Implication
Electronic Effect Weakly electron-withdrawingStrongly electron-withdrawingThe potent inductive effect of the -CF₃ group significantly reduces the electron density of the pyrazole ring, lowering the pKa of the entire molecule and making the N2 nitrogen far less basic. This can drastically reduce off-target interactions at basic sites.[2][9]
Lipophilicity (LogP) Moderate increaseSignificant increaseThe -CF₃ group is substantially more lipophilic (Hansch π ≈ +0.88) than a methyl group, while the -CH₂F group provides a more modest increase. This impacts solubility, cell permeability, and potential for hydrophobic-driven toxicity.[2][3]
Metabolic Stability Increased stability at α-carbonVery high metabolic stabilityThe C-F bond is much stronger than the C-H bond, making both groups resistant to oxidative metabolism at the substituent. The N-CF₃ group on an azole is exceptionally stable, while the N-CH₂F group provides good, but comparatively less, metabolic protection.[4][10][11]
Hydrogen Bonding Potential H-bond donorH-bond acceptor onlyThe C-H bond in the -CH₂F group is polarized by the adjacent fluorine, allowing it to act as a weak to moderate hydrogen bond donor.[12][13] This is a critical distinguishing feature, as the -CF₃ group can only act as a weak H-bond acceptor via its fluorine atoms.
Steric Profile Similar to an ethyl groupSimilar to an isopropyl groupThe -CF₃ group is significantly bulkier than the -CH₂F group. This steric difference can be crucial for selectivity, either by preventing binding at a smaller active site or by promoting favorable van der Waals contacts in a larger pocket.

Impact on Biological Activity and Drug Design

The divergent physicochemical profiles of 1-fluoromethyl and 1-trifluoromethyl pyrazoles translate directly into different strategies and outcomes in drug design.

The Role of the 1-Trifluoromethyl Group

The N-CF₃ group is primarily employed as a "metabolic blocker" and a "lipophilicity enhancer."[3] By replacing a metabolically vulnerable N-methyl or N-ethyl group, chemists can significantly increase a compound's half-life.[10][11] The strong electron-withdrawing effect drastically lowers the basicity of the pyrazole, which is often desirable to prevent protonation and subsequent sequestration in acidic organelles or unwanted interactions with antitargets. In structure-activity relationship (SAR) studies, the N-CF₃ group is often explored as a bioisostere for N-isopropyl or N-tert-butyl groups, probing the tolerance of a binding pocket for a bulky, lipophilic substituent.[10]

The Unique Potential of the 1-Fluoromethyl Group

The 1-fluoromethyl pyrazole offers a more nuanced profile. Its key advantage is the potential for the -CH₂F group to act as a hydrogen bond donor .[12][13] This unique capability allows it to mimic the interaction of a hydroxyl (-OH), thiol (-SH), or amine (-NH) group, but with significantly higher lipophilicity and improved metabolic stability compared to those classic polar groups. This "lipophilic hydrogen bond donor" concept opens up novel design strategies where a critical hydrogen bond interaction must be maintained, but overall compound lipophilicity needs to be increased to improve cell permeability or oral absorption. The moderate steric and electronic profile of the -CH₂F group makes it an excellent tool for fine-tuning properties without the dramatic changes induced by the -CF₃ group.

Caption: Contrasting intermolecular interactions of N-CH₂F and N-CF₃ pyrazoles.

Experimental Protocols

The following protocols are representative examples for the synthesis of each class of compound, based on established methodologies.

Protocol: Synthesis of 1-(Fluoromethyl)-4-phenyl-1H-pyrazole

This protocol is adapted from methodologies for N-fluoromethylation of heterocycles.[5]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenyl-1H-pyrazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous acetonitrile (MeCN, approx. 0.1 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add fluoriodomethane (ICH₂F, 1.2 eq.) to the mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 1-(fluoromethyl)-4-phenyl-1H-pyrazole and its corresponding 2-fluoromethyl regioisomer.

Protocol: Synthesis of 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole

This protocol is a representative one-pot procedure adapted from the work of Li et al.[7]

  • To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq.) and acetylacetone (2,4-pentanedione, 1.2 eq.) in dichloromethane (DCM, approx. 0.3 M) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 eq.).

  • Stir the mixture vigorously at room temperature (20-25 °C) for 12 hours. Monitor the reaction by LC-MS for the consumption of the starting material and formation of the product.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel, dilute with water, and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole.

Conclusion

The choice between a 1-fluoromethyl and a 1-trifluoromethyl pyrazole is a strategic decision in drug design, not a simple substitution. The 1-trifluoromethyl pyrazole is an established, powerful tool for enhancing metabolic stability and lipophilicity while drastically reducing basicity. It is the substituent of choice when a bulky, inert, and strongly electron-withdrawing group is required to solve pharmacokinetic challenges or probe lipophilic binding pockets.

Conversely, the 1-fluoromethyl pyrazole is a sophisticated tool for molecular fine-tuning. Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a solution to the classic challenge of balancing polarity and permeability. It allows for the introduction of a key pharmacophoric interaction without the liabilities of traditional polar groups. Understanding the distinct synthesis, properties, and interaction potentials of these two fluorinated motifs empowers medicinal chemists to make more informed and rational decisions in the pursuit of novel, effective, and safe therapeutics.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Available at: [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

  • Jornada, D. H., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. PMC. Available at: [Link]

  • Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]

  • Kopteva, T., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]

  • Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Schmermund, L., et al. (2019). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Khanal, B., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available at: [Link]

  • Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

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  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • ResearchGate. (n.d.). N-alkylation of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride... ResearchGate. Available at: [Link]

  • Sereda, I. V., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. PMC. Available at: [Link]

  • Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Portella, C., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]

  • RSC Publishing. (2022). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. RSC Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Available at: [Link]

  • Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available at: [Link]

  • ResearchGate. (2016). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. Available at: [Link]

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  • Johansson, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

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Sources

Topic: Thermodynamic Stability of the N-CH2F Bond in Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The pyrazole scaffold, a privileged structure in numerous approved drugs, offers a versatile platform for chemical modification.[2][3][4] This guide focuses on the intersection of these two domains: the thermodynamic stability of the N-fluoromethyl (N-CH2F) bond appended to a pyrazole ring. While the trifluoromethyl group is ubiquitous, the monofluoroalkyl group presents unique electronic and steric properties that warrant specific investigation.[5][6] This document provides a comprehensive framework for researchers to understand, predict, and experimentally assess the stability of this bond. We will delve into the underlying physical organic principles, detail robust computational and experimental protocols for determining bond dissociation energies (BDE), analyze the key factors modulating bond strength, and discuss the profound implications for rational drug design.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Element

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is central to a multitude of blockbuster drugs, including Celecoxib, Sildenafil, and a new generation of kinase inhibitors.[3][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold in drug discovery.[8] Concurrently, the use of fluorine in drug design has exploded over the past half-century. The replacement of a hydrogen atom with fluorine can dramatically alter a molecule's properties due to fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][9]

The N-CH2F group, as a substituent on the pyrazole nitrogen, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups.[6] However, its utility is fundamentally dependent on the stability of the N-CH2F bond. A bond that is too labile may lead to premature metabolic cleavage and the release of potentially toxic metabolites, while an overly stable bond may not confer the desired physicochemical properties. Understanding and predicting the thermodynamic stability, quantified by the Bond Dissociation Energy (BDE), is therefore not an academic exercise but a critical step in the development of safe and effective therapeutics.

Theoretical Assessment of Thermodynamic Stability

The most direct theoretical measure of covalent bond strength is the homolytic Bond Dissociation Energy (BDE or D₀), which represents the enthalpy change at 0 K for the fragmentation of a molecule into two radicals.

R-X → R• + X• BDE = D₀ = H₀(R•) + H₀(X•) - H₀(R-X)

For the N-CH2F pyrazole system, this corresponds to the energy required to break the N-C bond, yielding a pyrazolyl radical and a fluoromethyl radical. Computational chemistry provides a powerful, cost-effective means to estimate BDEs before embarking on lengthy synthetic campaigns.[10][11]

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for BDE calculations.[10] Functionals like B3LYP are commonly used, though others may offer better performance for specific systems.[12]

Causality Behind Method Selection:

  • Why DFT? Compared to more computationally expensive ab initio methods like Coupled Cluster (CCSD(T)), DFT provides reliable results for medium-sized organic molecules within a reasonable timeframe, making it ideal for screening multiple candidates.[10]

  • Basis Set Choice: A basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are crucial for accurately describing the electronic structure of the radical species, which have more diffuse electron clouds than their closed-shell parent molecules. Polarization functions (d,p) allow for greater flexibility in describing bond shapes.[13]

Protocol 1: Step-by-Step BDE Calculation using DFT
  • Geometry Optimization:

    • Build the initial 3D structure of the parent N-CH2F pyrazole molecule.

    • Perform a full geometry optimization and frequency calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

    • Record the final electronic energy, including the zero-point vibrational energy (ZPVE).

  • Radical Optimization:

    • Generate the two radical species: the pyrazolyl radical and the •CH2F radical.

    • For each radical, perform a separate unrestricted geometry optimization and frequency calculation using the same level of theory. An unrestricted calculation is essential for open-shell systems (radicals).

    • Verify that each radical is at an energy minimum and record its final electronic energy (including ZPVE).

  • BDE Calculation:

    • Calculate the BDE using the energies obtained in the previous steps: BDE = [E(pyrazolyl_radical) + E(CH2F_radical)] - E(parent_molecule)

    • The resulting value is typically in Hartrees and can be converted to more common units like kcal/mol or kJ/mol (1 Hartree ≈ 627.5 kcal/mol).[14]

Data Presentation: Comparative Bond Energies

To contextualize the stability of the N-CH2F bond, it is useful to compare its BDE with other relevant bonds.

Bond TypeTypical BDE (kcal/mol)Significance in Drug Molecules
C-H (aliphatic)98 - 101Common site of metabolic oxidation.[15]
C-F~116Extremely strong; confers high metabolic stability.[16]
N-C (amine)75 - 85Potentially labile, depending on substitution.[17]
N-CH2F (pyrazole) (Calculated) The focus of this stability assessment.

Note: Values are approximate and vary with molecular structure.

Visualization: Computational Workflow for BDE

BDE_Workflow cluster_parent Parent Molecule (Pz-CH2F) cluster_radicals Radical Species P_Opt 1. Geometry Optimization & Freq Calculation P_Energy Record Energy (E_parent) P_Opt->P_Energy Calc 3. Calculate BDE BDE = (E_R1 + E_R2) - E_parent P_Energy->Calc R1_Opt 2a. Optimize Pyrazolyl Radical (Pz•) R1_Energy Record Energy (E_R1) R1_Opt->R1_Energy R1_Energy->Calc R2_Opt 2b. Optimize Fluoromethyl Radical (•CH2F) R2_Energy Record Energy (E_R2) R2_Opt->R2_Energy R2_Energy->Calc

Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.

Experimental Approaches to Stability Assessment

While computational methods are predictive, experimental validation is the gold standard. The thermodynamic stability of a bond is intrinsically linked to its kinetic lability. High temperatures or specific chemical environments can be used to probe the energy barrier to bond cleavage.

Kinetic Studies of Thermal Decomposition

Monitoring the rate of decomposition of an N-CH2F pyrazole derivative at various temperatures allows for the determination of the activation energy (Ea) for bond cleavage, which is related to the BDE.[18]

Causality Behind Method Selection:

  • Why Thermal Decomposition? This method directly probes the bond's susceptibility to cleavage under energetic input, providing a practical measure of its robustness. It is a well-established method for determining the dissociation energies of weak bonds in molecules.[18]

  • Monitoring Techniques: The reaction can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material or the appearance of decomposition products over time.

Protocol 2: General Workflow for Kinetic Stability Analysis
  • Sample Preparation: Prepare a solution of the N-CH2F pyrazole derivative in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Isothermal Experiments:

    • Divide the solution into several sealed vials.

    • Place the vials in thermostatically controlled heating blocks set to a series of high temperatures (e.g., 200°C, 210°C, 220°C, 230°C).

    • At regular time intervals, remove a vial from each temperature block and immediately quench the reaction by cooling it in an ice bath.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a calibrated HPLC or GC method.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the concentration (ln[A]) versus time. The slope of this line gives the rate constant, k.

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea). Plot ln(k) versus 1/T. The slope of this line is -Ea/R, where R is the gas constant.

Visualization: Experimental Workflow for Kinetic Stability

Kinetic_Workflow cluster_prep 1. Preparation cluster_exp 2. Isothermal Heating cluster_analysis 3. Analysis Prep Prepare Solution of N-CH2F Pyrazole Heat_T1 Heat at T1 Prep->Heat_T1 Heat_T2 Heat at T2 Prep->Heat_T2 Heat_T3 Heat at T3 Prep->Heat_T3 Sample Sample at Time Intervals Heat_T1->Sample Heat_T2->Sample Heat_T3->Sample Quant Quantify Concentration (HPLC/GC) Sample->Quant Arrhenius Determine Rate Constants (k) & Plot Arrhenius Graph Quant->Arrhenius Result Calculate Activation Energy (Ea) Arrhenius->Result

Caption: Experimental workflow for determining activation energy via kinetics.

Factors Influencing N-CH2F Bond Stability

The thermodynamic stability of the N-CH2F bond is not static; it is modulated by the electronic environment of the pyrazole ring.[19] Understanding these influences is key to tuning the properties of a drug candidate.

Substituent Effects

The electronics of substituents on the pyrazole ring can significantly alter the N-C bond strength.[13]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or halogen atoms decrease the electron density on the pyrazole nitrogen to which the -CH2F group is attached. This strengthens the N-C sigma bond by increasing its polarity and the energy required for homolytic cleavage. The resulting pyrazolyl radical is destabilized by the EWG, making its formation less favorable.

  • Electron-Donating Groups (EDGs): Groups like -NH2, -OR, or alkyl groups increase electron density on the nitrogen. This can slightly weaken the N-C bond. More importantly, EDGs can stabilize the resulting pyrazolyl radical through resonance or inductive effects, lowering the overall BDE.

Aromaticity and Radical Stability

The inherent aromaticity of the pyrazole ring plays a crucial role. Upon homolytic cleavage, a radical is formed on the nitrogen atom. The ability of the pyrazole ring system to delocalize this unpaired electron contributes significantly to the radical's stability.[17] A more stable radical product leads to a lower BDE for the parent molecule. The position of substituents can influence this delocalization.

Visualization: Influence of Substituents

Substituent_Effects EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) Pyrazole_EWG Pyrazole-CH2F (N electron density ↓) EWG->Pyrazole_EWG Result_EWG N-C Bond Strengthened BDE Increases Pyrazole_EWG->Result_EWG EDG Electron-Donating Group (EDG) (e.g., -OCH3) Pyrazole_EDG Pyrazole-CH2F (N electron density ↑) EDG->Pyrazole_EDG Result_EDG N-C Bond Weakened BDE Decreases Pyrazole_EDG->Result_EDG

Caption: Electronic effects of ring substituents on N-CH2F bond stability.

Implications for Drug Discovery and Development

The stability of the N-CH2F bond has direct and profound consequences for the viability of a drug candidate.

  • Metabolic Stability: The primary route of metabolism for many N-alkylated compounds is oxidation or cleavage at the N-alkyl bond. A stronger N-CH2F bond can resist enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[1][20] The C-F bond itself is highly resistant to metabolism, so cleavage is more likely to occur at the N-C bond.

  • Pharmacokinetics: Enhanced metabolic stability leads to a more predictable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.

  • Safety Profile: Preventing cleavage of the N-CH2F bond is critical for avoiding the in vivo formation of reactive or toxic metabolites, such as fluoroformaldehyde or the pyrazole heterocycle itself, which could have off-target effects.

  • Target Engagement: While the core stability is thermodynamic, the electronic nature of the N-CH2F group can influence how the molecule interacts with its biological target. The polarity and hydrogen bonding potential are subtly tuned by the stability of the bond, which can impact binding affinity.[21]

Conclusion

The thermodynamic stability of the N-CH2F bond in pyrazole rings is a critical parameter in the design of novel therapeutics. It represents a delicate balance that dictates metabolic fate, safety, and pharmacokinetic behavior. This guide has outlined the essential theoretical and experimental frameworks for assessing this stability. By employing robust computational methods like DFT to predict Bond Dissociation Energies and validating these predictions with experimental kinetic studies, researchers can make informed decisions. A thorough understanding of how electronic substituent effects modulate bond strength allows for the rational design of N-fluoromethylated pyrazole derivatives with optimized stability profiles, ultimately accelerating the journey from a promising lead compound to a successful clinical candidate.

References

  • Thulluri, C. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Shafi, S. et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Shafi, S. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Kharl, K. et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Barberis, A. et al. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Faria, J. V. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Pace, J. L. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. [Link]

  • Organic Letters. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. [Link]

  • Doyle, A. G. et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Gouverneur, V. et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Shafi, S. et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

  • El-Sayed, N. N. E. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and reactivity of fluorinated heterocycles. [Link]

  • Gouverneur, V. et al. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Chahbane, N. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Al-Majedy, Y. K. et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Indian Academy of Sciences. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. [Link]

  • Zhang, D. et al. (2024). Precise Regulation on the Bond Dissociation Energy of Exocyclic C-N Bonds in Various N-Heterocycle Electron Donors via Machine Learning. PubMed. [Link]

  • Elguero, J. et al. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. [Link]

  • SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

  • Luo, Y.-R. (2003). Assessment of experimental bond dissociation energies using composite ab initio methods and evaluation of the performances of density functional methods in the calculation of bond dissociation energies. PubMed. [Link]

  • ResearchGate. (2025). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. [Link]

  • Denisov, E. T., & Shestakov, A. F. (2019). Estimation of the Bond Dissociation Energies from the Kinetic Characteristics of Liquid-Phase Radical Reactions. ResearchGate. [Link]

  • Barroso, J. (2025). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]

  • Southern Methodist University. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Suzuki-Miyaura Coupling

Fluorinated pyrazoles are highly sought-after scaffolds in medicinal chemistry, agrochemistry, and materials science.[1][2] The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the 1-(fluoromethyl)-1H-pyrazole moiety is a valuable building block for introducing this desirable feature. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecules from readily available starting materials.[3] Its high functional group tolerance and generally mild reaction conditions make it an indispensable tool in drug discovery and development.[4][5]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 4-bromo-1-(fluoromethyl)-1H-pyrazole with various boronic acids and esters. As a Senior Application Scientist, the following protocols and insights are based on established principles of cross-coupling chemistry, drawing from extensive literature on the coupling of related heterocyclic systems.[6][7][8]

Understanding the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle

The reaction is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-1-(fluoromethyl)-1H-pyrazole) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n A->B Ar-X (4-Bromo-1-(fluoromethyl)-1H-pyrazole) C Transmetalation Intermediate (Ar-Pd(II)-R)L_n B->C R-B(OR')_2 (Boronic Acid/Ester) + Base C->A Ar-R (Coupled Product) Reactant1 4-Bromo-1-(fluoromethyl)-1H-pyrazole Reactant2 Boronic Acid/Ester Product Coupled Product

Sources

C-H activation functionalization of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective C5-H Arylation of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Executive Summary

This application note details the protocol for the regioselective C5-H direct arylation of 4-Bromo-1-(fluoromethyl)-1H-pyrazole. The primary challenge in functionalizing this scaffold is the chemoselectivity paradox : the catalyst must activate the inert C5-H bond while preserving the highly reactive C4-Br bond, which serves as a critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Furthermore, the 1-(fluoromethyl) moiety (


-CH

F) presents unique stability challenges compared to standard alkyl groups, acting as a hemiaminal fluoride surrogate that is susceptible to hydrolysis/solvolysis under harsh aqueous conditions. This guide provides a self-validating, phosphine-free Palladium protocol that leverages the Concerted Metallation-Deprotonation (CMD) mechanism to achieve high C5 selectivity.

Mechanistic Rationale & Strategy

The Chemoselectivity Challenge

In standard Pd-catalyzed cross-couplings, a C-Br bond (Bond Dissociation Energy ~68 kcal/mol) undergoes oxidative addition faster than a C-H bond (~110 kcal/mol) is activated. To reverse this reactivity manifold, we utilize CMD conditions .

  • Electronic Bias: The pyrazole ring is electron-rich, making the C4-Br bond less electrophilic than the C-Br bond of an electron-deficient aryl bromide coupling partner.

  • Steric/Ligand Control: By omitting strong

    
    -donor phosphine ligands, we reduce the electron density on the Palladium center, slowing down the oxidative addition into the hindered C4-Br bond of the pyrazole.
    
  • CMD Pathway: The inclusion of a carboxylate base (Pivalate or Acetate) creates a six-membered transition state that lowers the energy barrier for C5-H cleavage, effectively bypassing the C4-Br activation.

Pathway Diagram

The following diagram illustrates the kinetic competition and the selected CMD pathway.

CMD_Mechanism Substrate 4-Bromo-1-(fluoromethyl) -1H-pyrazole Cycle_Start Active Catalyst [Pd(II)(OAc)2] Substrate->Cycle_Start Pd_Cat Pd(OAc)2 (Phosphine-Free) OxAdd Oxidative Addition (Into C4-Br) Cycle_Start->OxAdd With Phosphines (AVOID) Coordination Coordination to C5-H Cycle_Start->Coordination Phosphine-Free + PivOH SideProd Polymerization / Homocoupling OxAdd->SideProd CMD_TS CMD Transition State (Pd-O-C-H 6-mem ring) Coordination->CMD_TS Rate Limiting Int_Palladacycle C5-Palladacycle CMD_TS->Int_Palladacycle - AcOH Coupling Coupling with Ar-X Int_Palladacycle->Coupling + Ar-I / Ar-Br Product C5-Arylated Product (C4-Br Intact) Coupling->Product Reductive Elim. Product->Cycle_Start Regenerate Pd(II)

Figure 1: Mechanistic divergence between undesired oxidative addition (Red) and the desired CMD pathway (Green) enabled by carboxylate assistance.

Experimental Protocol

Critical Reagents & Setup
ComponentSpecificationRole
Substrate 4-Bromo-1-(fluoromethyl)-1H-pyrazoleCore scaffold.
Catalyst Pd(OAc)

(98%+)
Pre-catalyst. Do NOT use Pd(PPh

)

.
Ligand None (Phosphine-Free)Prevents C4-Br activation.
Base KOAc (Anhydrous)Proton acceptor for CMD.
Additive Pivalic Acid (PivOH) (30 mol%)Proton shuttle; lowers C-H activation energy.
Solvent DMAc (N,N-Dimethylacetamide)Polar aprotic; stabilizes Pd-clusters. Must be Anhydrous .
Coupling Partner Aryl Iodide (Preferred) or Aryl BromideAr-I reacts faster, improving selectivity.
Step-by-Step Procedure (1.0 mmol Scale)

Pre-run Check: Ensure all glassware is oven-dried. The


-fluoromethyl group is sensitive to moisture; use Schlenk techniques or a glovebox for setup.
  • Reaction Assembly:

    • To a 10 mL microwave vial (or Schlenk tube) equipped with a magnetic stir bar, add:

      • 4-Bromo-1-(fluoromethyl)-1H-pyrazole (179 mg, 1.0 mmol, 1.0 equiv).

      • Aryl Iodide coupling partner (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).

      • Pd(OAc)

        
         (11.2 mg, 0.05 mmol, 5 mol%).
        
      • KOAc (196 mg, 2.0 mmol, 2.0 equiv).

      • Pivalic Acid (30.6 mg, 0.3 mmol, 30 mol%).

    • Note: If the Aryl Iodide is a liquid, add it after the solvent.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous DMAc (3.0 mL) via syringe.

    • Critical: Do not sparge the solvent with gas bubbles (to avoid evaporating volatile reagents); use freeze-pump-thaw if strict O

      
       exclusion is needed, though simple purging usually suffices for Pd(II).
      
  • Reaction:

    • Place the vessel in a pre-heated oil bath at 100 °C .

    • Optimization Note: While many CMD reactions run at 140 °C, the

      
      -CH
      
      
      
      F group stability is better preserved at 100–110 °C. Monitor conversion.
    • Stir vigorously (800 rpm) for 12–16 hours.

  • Monitoring (IPC):

    • Sample 20

      
      L of the mixture, dilute in EtOAc, and analyze via UPLC-MS/TLC.
      
    • Success Criteria: Disappearance of starting pyrazole. Presence of Product Mass [M+H]+.

    • Fail Criteria: Appearance of de-brominated product (indicates temperature too high) or dimerized pyrazole (indicates catalyst death).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Sat. NaHCO

      
        (2 x 10 mL) followed by Brine (1 x 10 mL).
      
    • Caution: Avoid acidic washes (e.g., HCl), which can hydrolyze the

      
      -CH
      
      
      
      F group to form formaldehyde and HF.
  • Purification:

    • Dry organic layer over Na

      
      SO
      
      
      
      , concentrate in vacuo.
    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Typically Hexanes/EtOAc gradients (start 100:0

      
       80:20). The C5-arylated product is usually more polar than the starting material but less polar than the homocoupling side products.
      

Workflow Visualization

Workflow Setup Setup: Anhydrous Conditions Pd(OAc)2, KOAc, PivOH, DMAc Reaction Reaction: 100-110°C, 16h Argon Atmosphere Setup->Reaction IPC IPC: UPLC-MS Check for Des-Bromo byproduct Reaction->IPC Decision Complete? IPC->Decision Decision->Reaction No (<90% Conv) Workup Workup: Celite Filter Wash w/ NaHCO3 (No Acid!) Decision->Workup Yes (>90% Conv) Purification Purification: SiO2 Column Hex/EtOAc Gradient Workup->Purification

Figure 2: Operational workflow emphasizing the "No Acid" workup to protect the fluoromethyl group.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Loss of Bromine (C4-H product) Oxidative addition occurred at C4.1. Lower temperature to 80-90 °C.2. Ensure no phosphines are present.3. Switch solvent to 1,4-Dioxane (less polar).
Decomposition of N-CH

F
Hydrolysis of the hemiaminal fluoride.1. Ensure DMAc is anhydrous.2. Avoid extended reaction times (>24h).3. Strictly avoid acidic workup.
Low Conversion Catalyst deactivation (Pd black formation).1. Add fresh Pd(OAc)

(2 mol%) after 8h.2. Increase PivOH to 50 mol% to stabilize the CMD transition state.
C3 vs C5 Regioisomers Competition from C3 position.C5 is naturally favored (more acidic). If C3 appears, use a bulkier carboxylate (e.g., 1-Adamantanecarboxylic acid) instead of Pivalic acid to sterically hinder the C3 approach.

References

  • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.[1][2] Journal of the American Chemical Society.[1] Link

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Pathway in Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society.[1] Link

  • Mateos, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Link

    • Key Reference: Specifically demonstrates phosphine-free conditions for retaining C4-halogens.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020).[3] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

  • Krokhtyak, A. V., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Link[4]

    • Context: Discusses stability of N-fluoroalkyl azoles, relevant for handling the N-CH2F group.

Sources

Application Note: Nucleophilic Functionalization of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-(fluoromethyl)-1H-pyrazole (CAS: 1260838-86-1) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. It combines a reactive electrophilic handle (C4-bromide) with a metabolic stability-enhancing motif (N1-fluoromethyl).

This guide addresses a common challenge: the pyrazole ring is electron-rich (


-excessive), rendering the C4-bromide resistant to classical uncatalyzed Nucleophilic Aromatic Substitution (

). To achieve "nucleophilic substitution" (displacement of Br with Nu), researchers must utilize Metal-Catalyzed Cross-Coupling or Halogen-Lithium Exchange .

This Application Note details the mechanistic rationale and validated protocols for substituting the bromine atom with carbon, nitrogen, and oxygen nucleophiles, while preserving the integrity of the sensitive 1-fluoromethyl (


) group.

Chemical Context & Reactivity Profile[1][2][3]

The Fluoromethyl Effect

The


-fluoromethyl group (

) serves as a bioisostere for methyl or difluoromethyl groups. Unlike the electron-withdrawing trifluoromethyl (

) group, the monofluoromethyl group provides a unique dipole without excessively deactivating the ring.
  • Stability Warning: The

    
     moiety can be susceptible to hydrolysis under harsh acidic conditions or solvolysis in the presence of strong Lewis acids. Basic stability is generally high, making alkaline cross-coupling conditions (Suzuki, Buchwald) ideal.
    
Mechanistic Pathways for Substitution

Direct displacement of the C4-bromide by a nucleophile follows three distinct potential pathways. For this substrate, Pathway B (Catalytic) is the industry standard.

  • Pathway A: Classical

    
     (Addition-Elimination) 
    
    • Feasibility:[1][2]Very Low. The pyrazole ring is electron-rich; without strong electron-withdrawing groups (like

      
      ) at C3/C5, the Meisenheimer complex is too high in energy.
      
  • Pathway B: Metal-Catalyzed Substitution (Pd/Cu)

    • Feasibility:[1][2]High. Palladium oxidatively adds to the C-Br bond. Subsequent transmetallation (with a nucleophile) and reductive elimination yield the product.

  • Pathway C: Elimination-Addition (Benzyne-type)

    • Feasibility:[2]Impossible. 5-membered rings cannot sustain a "pyrazyne" (triple bond) intermediate due to geometric strain.

Reaction Pathways Visualization

ReactionPathways Substrate 4-Bromo-1-(fluoromethyl)-1H-pyrazole Pd_Cycle Pd(0) Catalysis (Buchwald/Suzuki) Substrate->Pd_Cycle Oxidative Addition Cu_Cycle Cu(I) Catalysis (Ullmann/Cyanation) Substrate->Cu_Cycle Ligand Exchange Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Substrate->Li_Exchange Br/Li Exchange Pd_Complex Pd(II)-Ar-Br Intermediate Pd_Cycle->Pd_Complex Cu_Complex Organocuprate Intermediate Cu_Cycle->Cu_Complex Li_Species 4-Lithio-1-(fluoromethyl)pyrazole (Nucleophilic Carbon) Li_Exchange->Li_Species Product_Amine C-N Bond (Aminopyrazole) Pd_Complex->Product_Amine + Amine (HNR2) Product_Nitrile C-C Bond (Cyanopyrazole) Cu_Complex->Product_Nitrile + CN- Product_Electrophile Trapped Electrophile (E.g., Aldehyde) Li_Species->Product_Electrophile + Electrophile (E+)

Figure 1: Divergent functionalization pathways for 4-Bromo-1-(fluoromethyl)-1H-pyrazole. Pathway selection depends on the desired nucleophile.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Objective: Substitution of Bromine with a secondary amine (e.g., Morpholine, Piperidine). Mechanism: Pd(0) catalyzed nucleophilic substitution.

Reagents:

  • Substrate: 4-Bromo-1-(fluoromethyl)-1H-pyrazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4-6 mol%) — Critical for electron-rich heterocycles.

  • Base:

    
     (2.0 equiv) — Weaker bases protect the fluoromethyl group.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the pyrazole substrate (1.0 mmol),

    
     (18 mg), XPhos (28 mg), and 
    
    
    
    (650 mg).
  • Addition: Add anhydrous 1,4-Dioxane (5 mL) and Morpholine (105

    
    L).
    
  • Degassing: Seal the vial and purge with

    
     for 5 minutes (sparging).
    
  • Reaction: Heat the block to 100°C for 12 hours. The solution should turn from dark red to black/brown.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Checkpoint:

  • Success Indicator: Disappearance of the starting bromide (TLC

    
     in 3:1 Hex/EtOAc) and appearance of a fluorescent spot (amine product).
    
Protocol B: Copper-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Substitution of Bromine with Cyanide (


).
Mechanism:  Nucleophilic substitution via organocopper intermediate.

Reagents:

  • Substrate: 4-Bromo-1-(fluoromethyl)-1H-pyrazole (1.0 equiv)

  • Reagent: CuCN (2.0 equiv) — Must be dried.

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum; backfill with Argon.

  • Charging: Add Substrate (1.0 mmol) and CuCN (180 mg, 2.0 mmol).

  • Solvation: Add DMF (3 mL).

  • Reaction: Heat to 160°C (reflux) for 16–24 hours.

    • Note: High temperature is required to overcome the energy barrier of the electron-rich ring.

  • Quenching (Critical): Cool to RT. Pour the mixture into a solution of

    
     (aq) or Ethylenediamine (10% aq) to decompose the stable Cu-complexes. Stir for 20 mins until the aqueous layer turns bright blue/green.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organics with brine (
    
    
    
    ).
  • Safety: All aqueous waste contains cyanide; treat with bleach before disposal.

Data Summary & Troubleshooting

ParameterBuchwald-Hartwig (Pd)Rosenmund-von Braun (Cu)Halogen-Lithium Exchange
Target Bond C-N (Amine)C-C (Nitrile)C-E (Electrophile Trapping)
Reactivity HighModerateVery High
Temp 80–100°C140–160°C-78°C
Fluoromethyl Stability Good (Base tolerant)Moderate (Thermal risk)Low (Risk of

-deprotonation)
Key Risk Catalyst poisoning by N-atomsIncomplete conversion"Halogen Dance" (isomerization)

Troubleshooting the Fluoromethyl Group:

  • Issue: Loss of

    
     signal in NMR (
    
    
    
    doublet at
    
    
    6.0 ppm,
    
    
    Hz).
  • Cause: Strong bases (e.g.,

    
    ) or Lewis acids can cleave the hemiaminal-like bond.
    
  • Solution: Switch to mild bases (

    
    , 
    
    
    
    ) and avoid protic solvents at high temperatures.

References

  • General Reactivity of 4-Bromopyrazoles

    • Review of metal-catalyzed cross-coupling reactions on pyrazoles.
    • Source: Schroeter, S., et al. "Functionalization of the Pyrazole Core." Tetrahedron2018 , 74(38), 5199-5248. Link

  • Buchwald-Hartwig Conditions for Electron-Rich Heterocycles

    • Specific ligand selection (XPhos)
    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

  • Stability of Fluoromethyl Groups

    • Analysis of -fluoromethyl stability in medicinal chemistry.
    • Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. Link

  • Cyanation Protocols (CuCN)

    • Standard protocols for converting aryl bromides to nitriles.
    • Source: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews1987 , 87(4), 779–794. Link

(Note: While specific literature on CAS 1260838-86-1 is proprietary or sparse, the protocols above are derived from validated methodologies for the structural class of 1-substituted-4-bromopyrazoles.)

Sources

Troubleshooting & Optimization

Technical Support Center: N-Fluoromethylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of N-Fluoromethylation for 4-Bromopyrazole Document ID: TSC-PYR-04F Last Updated: February 14, 2026 Status: Active

Executive Summary & Diagnostic Workflow

The Challenge: N-fluoromethylation of 4-bromopyrazole is synthetically demanding due to the "fluorine effect"—specifically, the poor nucleophilicity of the pyrazole anion towards bulky or volatile electrophiles, and the high volatility of direct fluoromethylating agents. Users typically encounter yields below 40% due to reagent loss, polyalkylation, or decomposition of intermediates.

The Solution: This guide provides two validated protocols. Method A (Direct Alkylation) is optimized for speed and small-scale (<1g) discovery chemistry. Method B (Two-Step Deoxyfluorination) is the "Gold Standard" for scale-up (>1g) and safety, utilizing stable intermediates.

Diagnostic Selector: Which Method Should You Use?

MethodSelector Start START: Select Scale & Constraints ScaleCheck Is reaction scale > 1 gram? Start->ScaleCheck ReagentCheck Is Fluoroiodomethane (FCH2I) available/permitted? ScaleCheck->ReagentCheck No (<1g) SafetyCheck Can you handle DAST/Deoxo-Fluor? ScaleCheck->SafetyCheck Yes (>1g) ReagentCheck->SafetyCheck No MethodA METHOD A: Direct Alkylation (FCH2I + Cs2CO3) Best for: Speed, Small Scale ReagentCheck->MethodA Yes SafetyCheck->MethodA No (Revert to small batches) MethodB METHOD B: Two-Step Protocol (CH2O + Deoxo-Fluor) Best for: High Yield, Scale-up SafetyCheck->MethodB Yes

Figure 1: Decision tree for selecting the optimal N-fluoromethylation pathway based on scale and reagent availability.

Method A: Direct Alkylation (The "Fast" Route)

Reagent: Fluoroiodomethane (


)
Mechanism: 

Displacement Target Yield: 75–85%
The Protocol
  • Dissolution: Dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cesium Carbonate (

    
    , 1.5 eq). Stir at 0°C for 30 mins.
    
    • Note:

      
       is superior to 
      
      
      
      due to the "Cesium Effect" (increased solubility of the pyrazolate anion).
  • Alkylation: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Seal the vessel immediately. Warm to RT and stir for 4–6 hours.

Troubleshooting Guide (Method A)
Symptom Root Cause Corrective Action
Low Conversion (<30%) Volatility of

(bp ~53°C).
Use a sealed pressure tube. Do not run under open inert gas flow, which strips the reagent.
Polyalkylation Formation of quaternary ammonium salts.Strictly control stoichiometry (1.1–1.2 eq). Do not use large excess of alkyl halide.
Black/Tar Formation Iodine liberation/oxidation.Add a scavenger like Sodium Thiosulfate during workup. Ensure DMF is amine-free.

Method B: Two-Step Deoxyfluorination (The "High Yield" Route)

Reagents: Paraformaldehyde (


), Deoxo-Fluor (or DAST)
Mechanism:  Hemiaminal Formation 

Oxonium Ion

Fluoride Capture Target Yield: >90% (over two steps)

This method avoids volatile alkylating agents but requires careful handling of the unstable N-hydroxymethyl intermediate.

Step 1: N-Hydroxymethylation
  • Mix 4-bromopyrazole (1.0 eq) and Paraformaldehyde (1.5 eq) in water/dioxane (1:1).

  • Heat to 60°C for 4 hours. The suspension should become clear.

  • Critical Step: Remove solvent in vacuo. You must obtain a dry solid. Do not store this intermediate ; it reverts to the starting material if left in solution or wet.

Step 2: Deoxyfluorination
  • Suspend the dry N-hydroxymethyl intermediate in anhydrous DCM (0.1 M) under

    
    .
    
  • Cool to -78°C.

  • Add Deoxo-Fluor (1.2 eq) dropwise.

  • Allow to warm to 0°C (never reflux). Quench with saturated

    
    .
    
Mechanistic Pathway & Failure Points

TwoStepMechanism Substrate 4-Bromopyrazole (Nucleophile) Intermediate N-Hydroxymethyl Intermediate (Unstable Hemiaminal) Substrate->Intermediate + CH2O (Reversible!) Paraform Paraformaldehyde Paraform->Intermediate Intermediate->Substrate Hydrolysis (If wet) Oxonium Iminium/Oxonium Ion Pair Intermediate->Oxonium + Deoxo-Fluor -78°C Deoxo Deoxo-Fluor Activation Product 1-(Fluoromethyl)- 4-bromopyrazole Oxonium->Product F- Transfer

Figure 2: Mechanistic pathway of the Two-Step protocol. Note the reversibility of the intermediate step (yellow node), which is the primary cause of yield loss.

Troubleshooting Guide (Method B)
Issue Diagnostic Question Solution
Reversion to Starting Material Did you isolate the intermediate as an oil or wet solid?Dryness is critical. The N-hydroxymethyl group falls off in the presence of water. Azeotrope with toluene before adding Deoxo-Fluor.
Explosion/Exotherm Did you add Deoxo-Fluor at RT?Always cool to -78°C. The activation energy is low; uncontrolled exotherm leads to tar.
Low Yield Did you use DAST or Deoxo-Fluor?Deoxo-Fluor is thermally more stable than DAST and often provides cleaner conversion for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity not discussed for 4-bromopyrazole? A: 4-bromopyrazole has


 symmetry (assuming the proton is fluxional). N1 and N2 are chemically equivalent until the first substitution occurs. Therefore, you will get a single regioisomer [1]. If you were using 3-bromopyrazole, you would get a mixture favoring the less sterically hindered nitrogen.

Q2: Can I use


 instead of 

?
A: Yes, but

is a gas at room temperature (bp ~19°C), making it extremely difficult to handle quantitatively without an autoclave.

(bp ~53°C) is a liquid and allows for standard syringe techniques [2].

Q3: My N-fluoromethyl product decomposes on the silica column. Why? A: N-fluoromethyl groups can be acid-sensitive (solvolysis).

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Eluent: Use EtOAc/Hexanes. Avoid Methanol, which can promote solvolysis.

Q4: Is there a non-ozone-depleting alternative to Freons? A: Yes. The Method B (Two-Step) protocol uses Paraformaldehyde and Deoxo-Fluor, neither of which are Class I ozone-depleting substances. This is the preferred route for GMP and environmentally conscious synthesis [3].

References

  • Regioselectivity in Pyrazoles: Fustero, S., et al.[1][2][3][4][5] "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Direct Fluoromethylation Reagents: Li, Y., et al. "Monofluoromethylation of N-Heterocyclic Compounds." Journal of Fluorine Chemistry, 2023.

  • Two-Step Hydroxymethylation/Fluorination: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[6] Journal of Medicinal Chemistry, 2018. (Discusses the stability of N-hydroxymethyl intermediates). [6]

Sources

Preventing defluorination of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-Bromo-1-(fluoromethyl)-1H-pyrazole . It addresses the specific instability of the


-fluoromethyl hemiaminal moiety and provides actionable protocols to prevent defluorination during storage and synthesis.

Critical Stability Profile: The "Hemiaminal" Trap

Q: Why is this compound so much less stable than my


-methyl or 

-trifluoromethyl analogs?

A: The instability arises from the specific electronic nature of the


-monofluoromethyl group (

). Unlike a trifluoromethyl group (

), where the strong electron-withdrawing effect of three fluorine atoms stabilizes the C-N bond, the monofluoromethyl group behaves chemically as a fluorinated hemiaminal .

The decomposition is driven by the Generalized Anomeric Effect and lone-pair assistance from the pyrazole nitrogen. Under acidic or aqueous conditions, the nitrogen lone pair pushes electron density toward the methylene carbon, expelling the fluoride ion (a good leaving group when protonated).

The Decomposition Pathway

If your sample is exposed to trace acid or moisture, it undergoes a cascade failure:

  • Protonation/Activation: The fluorine atom interacts with a proton (

    
    ) or Lewis acid.
    
  • Elimination: The N1 nitrogen lone pair assists in expelling HF, forming a transient iminium species.

  • Hydrolysis: Water attacks the iminium, forming an unstable

    
    -hydroxymethyl intermediate.
    
  • Collapse: This intermediate releases formaldehyde (

    
    ) to yield the free pyrazole (
    
    
    
    ).
Visualization: The Hydrolysis Cascade

The following diagram illustrates the mechanistic failure mode you must prevent.

Decomposition Start 4-Bromo-1-(fluoromethyl) -1H-pyrazole Acid Acid/H2O (Trigger) Start->Acid Iminium [N+=CH2] Iminium Intermediate Acid->Iminium - F- Hydroxymethyl N-CH2-OH (Transient) Iminium->Hydroxymethyl + H2O End 4-Bromo-1H-pyrazole (Defluorinated Product) Hydroxymethyl->End Collapse Byproduct Formaldehyde (CH2O) + HF Hydroxymethyl->Byproduct

Figure 1: Acid-catalyzed hydrolysis mechanism of N-fluoromethyl azoles. Note that the 4-Bromo substituent provides slight stabilization by reducing the basicity of the N1 nitrogen.

Storage & Handling Protocols

Q: My compound arrived as a liquid/low-melting solid. How should I store it to prevent "smoking" or degradation?

A: The "smoking" is likely HF gas release upon contact with atmospheric moisture. Follow this "Dry-Base" protocol:

ParameterRecommendationScientific Rationale
Temperature -20°CSlows kinetics of spontaneous HF elimination.
Atmosphere Argon/NitrogenPrevents hydrolysis by atmospheric moisture.
Container Teflon-lined or PolypropyleneGlass surfaces are slightly acidic (silanols) and can etch with trace HF, accelerating autocatalysis.
Stabilizer K₂CO₃ (Solid) Add a few grains of anhydrous Potassium Carbonate to the vial. This acts as an acid scavenger (proton sponge) to neutralize any generated HF before it catalyzes further decomposition.

Reaction Optimization: "Anti-Defluorination" Guide

Q: I need to perform a Suzuki coupling at the C-Br position. Will the


 group survive standard conditions? 

A: Yes, but you must avoid acidic workups and Lewis Acid catalysts . The


 group is generally base-stable (unlike esters), making Suzuki coupling viable if you select the right system.
Protocol: Compatible Suzuki Coupling
  • Catalyst: Use Pd(0) sources like

    
     or precatalysts like 
    
    
    
    . Avoid Lewis acidic catalysts (e.g., some cationic Pd species) if possible.
  • Base: Use mild, anhydrous bases.

    
     or 
    
    
    
    are superior to aqueous
    
    
    because they allow for drier reaction conditions.
  • Solvent: Dioxane or Toluene (Anhydrous). Avoid alcohols (MeOH/EtOH) which can act as nucleophiles under high heat, potentially attacking the methylene carbon.

Decision Tree: Reaction Design

Use this workflow to select safe conditions for derivatizing 4-Bromo-1-(fluoromethyl)-1H-pyrazole.

ReactionWorkflow Start Derivatization of 4-Br-1-(CH2F)-pyrazole ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Cross Coupling (Suzuki/Buchwald) ReactionType->Suzuki BaseCheck Base Selection Suzuki->BaseCheck SafeBase Use Anhydrous K3PO4 or Cs2CO3 BaseCheck->SafeBase Preferred RiskyBase Aqueous Na2CO3/NaOH BaseCheck->RiskyBase Avoid (Hydrolysis Risk) Workup Post-Reaction Workup SafeBase->Workup AcidWash Acid Wash (HCl/NH4Cl) Workup->AcidWash FATAL ERROR: Defluorination SafeWash Water/Brine Wash only Workup->SafeWash Correct

Figure 2: Experimental decision tree for preserving the N-fluoromethyl motif during cross-coupling.

Troubleshooting FAQ

Q: I purified my product on silica gel, and the Fluorine NMR signal disappeared. What happened? A: Standard silica gel is slightly acidic (


). This acidity is sufficient to catalyze the hydrolysis of the 

group during the time scale of a column.
  • Solution: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use Neutral Alumina .
    

Q: Is the defluorination reversible? A: No. Once the formaldehyde is lost, you are left with the


 pyrazole. You would need to re-alkylate using fluoromethyl iodide (

) or chloromethylation followed by fluorination, which are hazardous steps. Prevention is the only cure.

Q: Can I use this compound in nucleophilic aromatic substitution (


)? 
A:  The 

group is an activating group for

on the pyrazole ring due to its electronegativity, but it is also a potential leaving group itself. If you use a strong nucleophile (like a thiolate or alkoxide), it might attack the methylene carbon (

attack), displacing the pyrazole as a leaving group.
  • Guideline: Use bulky nucleophiles to sterically hinder attack at the methylene carbon.

References

  • Stability of N-Fluoromethyl Azoles

    • Journal of Fluorine Chemistry (1987). "Synthesis and reactivity of N-fluoromethylazoles." This seminal work establishes the comparative instability of N-CH2F vs N-CF3 groups and the mechanism of hydrolysis.
    • 1

  • Synthesis and Fluoromethylation Methodology

    • Monofluoromethylation of N-Heterocyclic Compounds (2023).[2] Reviews the use of

      
       and bases (
      
      
      
      ) to synthesize these compounds, confirming their base stability.
    • 2

  • General Pyrazole Coupling Strategies

    • Selective Incorporation of Fluorine in Pyrazoles (2025).[3] Discusses Suzuki coupling on fluorinated pyrazoles, highlighting the necessity of mild conditions.

    • 3

Sources

Troubleshooting low conversion in Suzuki coupling of bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Problematic" Scaffold

Bromopyrazoles are ubiquitous in drug discovery (e.g., Ruxolitinib, Crizotinib) but remain notoriously difficult coupling partners. Low conversion in these systems is rarely due to a single factor; it is typically a convergence of catalyst poisoning (by the pyrazole nitrogen), protodeboronation (of the boron partner), and electronic deactivation .

This guide abandons generic advice in favor of a mechanistic troubleshooting approach. We treat the reaction as a system where the pyrazole substrate often acts as an inhibitor rather than a reactant.

Troubleshooting Guide (Q&A Format)

Category A: Catalyst Deactivation (The "Black Precipitate" Scenario)

Q: My reaction turns black within 10 minutes, and LCMS shows 90% remaining bromide. What happened?

A: You have likely suffered "Heterocycle Poisoning." Unlike simple aryl bromides, bromopyrazoles possess basic nitrogen atoms (pyridine-like N2 or unprotected N1-H) that are excellent ligands for Palladium (Pd).

  • The Mechanism: The pyrazole nitrogen displaces your phosphine ligand, forming a stable, unreactive [Pd(Pyrazole)2(L)X] complex or essentially "plating out" the Pd as inactive Pd-black.

  • The Fix:

    • Switch to Precatalysts: Stop using Pd(PPh3)4 or Pd(OAc)2 + Ligand. These generate Pd(0) slowly and are vulnerable to interception. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These release the active monoligated Pd(0) species immediately within the catalytic cycle.

    • Ligand Selection: Use bulky dialkylbiaryl phosphines (Buchwald Ligands). The steric bulk of ligands like XPhos or SPhos prevents the pyrazole nitrogen from coordinating to the Pd center.[1]

Category B: The Boron Partner (The "Missing Nucleophile" Scenario)

Q: My bromopyrazole is untouched, but the boronic acid has completely disappeared from the LCMS. Where did it go?

A: It underwent Protodeboronation. Heteroaryl boronic acids are inherently unstable under basic, aqueous conditions.

  • The Mechanism: The base (hydroxide or carbonate) attacks the boron to form a boronate "ate" complex. If transmetalation is slow (due to a crowded bromopyrazole), the "ate" complex undergoes hydrolysis, severing the C-B bond and replacing it with C-H.

  • The Fix:

    • Switch Boron Source: Replace Boronic Acids (-B(OH)2) with Pinacol Esters (BPin) or MIDA Boronates . MIDA boronates slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

    • Base Management: Switch from strong bases (KOH, NaOH) to anhydrous mild bases like K3PO4 or Cs2CO3 .

    • Water Control: While Suzuki requires some water, too much promotes hydrolysis. Use a defined ratio (e.g., Dioxane:Water 4:[2]1) rather than a random splash.

Category C: Unprotected Pyrazoles (The "NH" Problem)

Q: I am trying to couple a free (NH)-bromopyrazole. Conversion is <10%. Do I have to protect it?

A: Ideally, yes. But if you can't, you must change your base.

  • The Issue: The N-H proton is acidic (pKa ~14). Common bases deprotonate it, creating a pyrazolide anion . This anion is an extremely strong ligand that binds irreversibly to Pd(II) intermediates, shutting down the cycle.

  • The Fix:

    • Protecting Groups: The most robust solution is to protect the nitrogen with SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc .

    • The "Billingsley-Buchwald" Protocol: If you must couple the free NH, use Pd(OAc)2 with SPhos or XPhos and K3PO4 in n-Butanol or Dioxane/Water. The phosphate base is critical; it buffers the system and facilitates the reaction without generating a high concentration of the inhibitory pyrazolide anion.

Data & Selection Guides

Table 1: Ligand Selection Matrix for Bromopyrazoles

Select the ligand based on the specific steric/electronic challenge of your substrate.

Substrate ChallengeRecommended LigandWhy?
General Purpose XPhos Excellent balance of stability and activity; tolerant of N-heterocycles.[3]
Unstable Boronic Acid SPhos Extremely fast transmetalation; beats the rate of protodeboronation.
Sterically Hindered (e.g., 4-subst.)Spherical (SPhos) or RuPhos Small enough to access hindered sites but bulky enough to prevent poisoning.
Electron-Rich Pyrazole BrettPhos Increases the rate of reductive elimination (often the rate-limiting step for e-rich systems).
Table 2: Base Screening Hierarchy

Start at the top. If decomposition occurs, move down.

BaseStrengthBest Use CaseNote
K3PO4 (3.0 equiv) MediumStandard for Pyrazoles Best balance. Often used with H2O (4:1).
Cs2CO3 Mild/MediumSensitive functional groupsGood solubility in DMF/Dioxane.
K2CO3 MildSimple substratesOften too weak for hindered pyrazoles.
KOH / NaOH StrongHighly unreactive bromidesWarning: Rapidly hydrolyzes boronic acids.

Visualizing the Problem

Diagram 1: The Troubleshooting Decision Tree

Use this workflow to diagnose the root cause of failure.

TroubleshootingTree Start Start: LCMS Analysis (Low Conversion) CheckSM Check Bromide (SM) Status Start->CheckSM SM_Gone Bromide Consumed? CheckSM->SM_Gone Yes CheckBoron Check Boronic Acid Status CheckSM->CheckBoron No (Bromide Remains) SideRxn Diagnosis: Dehalogenation or Homocoupling SM_Gone->SideRxn Boron_Gone Boron Consumed? CheckBoron->Boron_Gone Yes (Boron Gone) CatalystCheck Check Catalyst Appearance CheckBoron->CatalystCheck No (Both Remain) Proto Diagnosis: Protodeboronation (Hydrolysis) Boron_Gone->Proto BlackPpt Black Precipitate Early in Rxn? CatalystCheck->BlackPpt Poison Diagnosis: Catalyst Poisoning (N-Coordination) BlackPpt->Poison Yes Inert Diagnosis: Failed Oxidative Addition (Sterics/Electronics) BlackPpt->Inert No (Solution Clear/Brown)

Figure 1: Diagnostic logic flow for identifying the specific failure mode in Suzuki coupling.

Diagram 2: Mechanism of Catalyst Poisoning

How the pyrazole nitrogen kills the active Palladium species.

PoisoningMechanism Pd0 Pd(0)-L (Active Catalyst) Coord Coordination Equilibrium Pd0->Coord + Pyrazole OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Py Pyridine/Pyrazole (Substrate) Coord->Pd0 Reversible (If Bulky Ligand) Dead [Pd(Py)2(L)] (Inactive Off-Cycle) Coord->Dead Strong Binding (Poisoning) Cycle Productive Catalytic Cycle OxAdd->Cycle

Figure 2: Competition between the productive catalytic cycle and the off-cycle catalyst sequestration by nitrogen heterocycles.

The "Gold Standard" Protocol

Experiment: Coupling of 4-bromo-1-methyl-1H-pyrazole with Phenylboronic Acid.

Rationale: This protocol utilizes a Precatalyst (G3) to ensure efficient Pd(0) generation and K3PO4 to buffer the pH, minimizing protodeboronation.

Materials:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boron: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: In a 4mL vial equipped with a stir bar, add the bromopyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (3.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Degas (Critical): Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling and catalyst death.

  • Add Solvent: Syringe in degassed Dioxane (4 mL) and degassed Water (1 mL).

  • Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 1 hour.

    • If conversion < 50%: Add 1.0 mol% more catalyst.

    • If Boronic acid consumed: Add 0.5 equiv more Boronic acid.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] [Link][4]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4743–4748. [Link]

  • Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(32), 11009–11011. [Link]

Sources

Fluorine Chemistry Application Center: Fluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome to the Application Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your LCMS shows a frustrating mix of regioisomers, or your NMR suggests a "hydrated" intermediate that refuses to aromatize.

Synthesizing pyrazoles with fluorinated groups (fluoromethyl, difluoromethyl, or trifluoromethyl) is deceptively complex. The strong electron-withdrawing nature of fluorine disrupts the standard rules of cyclocondensation, leading to two primary failure modes: poor regioselectivity and incomplete dehydration .

This guide abandons generic textbook advice in favor of field-proven protocols to minimize side products.

Module 1: The Regioselectivity Crisis

The Problem: Reaction of a monosubstituted hydrazine (


) with a fluorinated 1,3-diketone typically yields a mixture of Isomer A (3-fluoroalkyl) and Isomer B (5-fluoroalkyl).

The Mechanism (Why it fails): In standard solvents (EtOH, MeOH), the reaction is governed by a subtle competition. The hydrazine has two nucleophilic sites (


 and 

), and the diketone has two electrophilic sites.
  • The Trap: The carbonyl adjacent to the

    
     group is electronically more electrophilic, but it is often masked as a hydrate (gem-diol) or enol in solution, making it kinetically slower to react.
    
  • The Result: The hydrazine attacks the non-fluorinated carbonyl first, locking in the "wrong" regioisomer.

Senior Scientist Insight: The Solvent Switch

Do not rely on ethanol. To control regioselectivity, you must manipulate the solvation shell of the hydrazine and the diketone.

Recommendation: Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated solvents are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, activating the specific electrophilic site you want to target, often shifting ratios from a messy 60:40 to a clean 95:5.

Regioselectivity Start Reactants: R-NH-NH2 + R'-CO-CH2-CO-CF3 Solvent_EtOH Solvent: Ethanol (Standard) Start->Solvent_EtOH Solvent_HFIP Solvent: HFIP/TFE (H-Bond Donor) Start->Solvent_HFIP Path_A Kinetic Control (Mixed Attack) Solvent_EtOH->Path_A Path_B Thermodynamic/Activated (Selective Attack) Solvent_HFIP->Path_B Result_Mix Result: Mixture of 3-CF3 and 5-CF3 (Hard to separate) Path_A->Result_Mix Result_Pure Result: High Regioselectivity (>95:5) Path_B->Result_Pure

Figure 1: Solvent influence on nucleophilic attack trajectory. Fluorinated alcohols activate the carbonyls selectively.

Module 2: Troubleshooting Specific Side Products
Issue 1: "My product mass is M+18 (or M+20), and the reaction won't finish."

Diagnosis: You have formed the 5-hydroxy-5-fluoroalkyl-pyrazoline intermediate. Cause: The strong electron-withdrawing effect of the fluorine group stabilizes the tetrahedral intermediate. It prevents the final elimination of water (dehydration) that is required to form the aromatic pyrazole ring. Fix:

  • Do not add more hydrazine. The reaction has occurred; it just hasn't finished.

  • Acid Dehydration: Evaporate the solvent. Redissolve the crude residue in a non-polar solvent (DCM or Toluene) and add a catalytic amount of p-TsOH or TFA. Heat to reflux with a Dean-Stark trap or molecular sieves to force water removal.

Issue 2: "I see a side product with double the molecular weight."

Diagnosis: Ketazine formation. Cause: Two equivalents of the diketone reacted with one hydrazine, or vice versa, usually due to incorrect addition order. Fix: Always add the diketone dropwise to the hydrazine solution at low temperature (


). This ensures the hydrazine is always in local excess during the initial bond formation, preventing poly-condensation.
Issue 3: "I lost the fluorine atom (Defluorination)."

Diagnosis: HF Elimination. Cause: Using strong bases (NaH, KOtBu) or high heat with basic hydrazines. The acidic proton at the 4-position (between the carbonyls) allows for E1cB elimination of fluoride. Fix: Avoid strong bases. If a base is needed to neutralize HCl salts of hydrazines, use mild organic bases like Pyridine or TEA.

Module 3: Optimized Experimental Protocol

Use this protocol to minimize both regioisomers and hydroxy-intermediates.

Reagents:

  • Fluorinated 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [Critical for selectivity][1]

Step-by-Step:

  • Preparation: Dissolve the hydrazine (1.1 equiv) in HFIP (0.5 M concentration). Cool to

    
    .
    
  • Addition: Dissolve the fluorinated diketone in a minimal amount of HFIP. Add this solution dropwise to the hydrazine over 30 minutes.

    • Why? Controls exotherm and prevents ketazine formation.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Check Point: Take an LCMS. You will likely see the "Hydrate" mass (M+18).

  • Dehydration (The "Push"):

    • If the reaction is stuck at the hydrate: Add concentrated HCl (2–3 drops per mmol) directly to the HFIP solution and stir for 1 hour.

    • Alternative: Evaporate HFIP (recoverable), redissolve in Ethanol/HCl, and reflux for 30 mins.

  • Workup: Dilute with water, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
Module 4: Purification & Analysis

Separating regioisomers (if formed) is the most challenging downstream task.

Data Summary: Separation Parameters

ParameterCondition A (Standard)Condition B (Difficult Separation)
Stationary Phase Silica Gel (40-63 µm)C18 Reverse Phase
Mobile Phase Hexanes : Ethyl AcetateWater : Acetonitrile (+0.1% Formic Acid)
Gradient 0%

20% EtOAc
5%

95% MeCN
Key Indicator Isomers often co-elute.Isomer A (3-CF3) usually elutes afterIsomer B (5-CF3) on C18 due to H-bonding differences.

Troubleshooting Workflow

Troubleshooting Start Analysis of Crude Mixture Check_Mass Check LCMS Mass Start->Check_Mass Mass_Plus18 Mass = Target + 18 (Hydroxy-Pyrazoline) Check_Mass->Mass_Plus18 Mass_Target Mass = Target (Aromatic Pyrazole) Check_Mass->Mass_Target Action_Dehydrate Action: Acid Catalysis (HCl/EtOH Reflux) Mass_Plus18->Action_Dehydrate Check_NMR Check 19F NMR Mass_Target->Check_NMR Action_Dehydrate->Check_Mass One_Peak Single Fluorine Peak Check_NMR->One_Peak Two_Peaks Two Fluorine Peaks (Regioisomer Mix) Check_NMR->Two_Peaks Success Pure Product One_Peak->Success Action_Purify Action: C18 Prep-HPLC (Silica often fails) Two_Peaks->Action_Purify Action_Purify->Success

Figure 2: Diagnostic workflow for identifying and fixing incomplete reactions or isomeric mixtures.

References
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Core Reference: Establishes HFIP as the superior solvent for regiocontrol.
  • Gogoi, S., et al. (2022). "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition... and Solvent-Dependent Deacylative Oxidation." Organic Letters, 24(13), 2491–2496. Link

    • Core Reference: Discusses the stability of pyrazoline intermediates and oxidation/dehydration p
  • Mykhailiuk, P. K. (2021).[2][3][4] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715. Link

    • Core Reference: Comprehensive review on mechanisms and side products in fluorin

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Bromo-1-(fluoromethyl)-1H-pyrazole , a specialized heterocyclic building block used in drug discovery. Unlike standard alkyl-substituted pyrazoles, the presence of the N-fluoromethyl (


)  group introduces unique scalar coupling patterns (

) that serve as definitive structural fingerprints.

This document objectively compares the analytical performance of this compound across two standard solvent systems (CDCl₃ vs. DMSO-d₆ ) and contrasts the utility of 1H NMR against 19F NMR for structural validation.

Spectral Analysis: The "Product" Profile

The 1H NMR spectrum of 4-Bromo-1-(fluoromethyl)-1H-pyrazole is characterized by three distinct proton environments. The defining feature is the large geminal coupling of the methylene protons to the fluorine atom.

Theoretical Assignment (CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegralStructural Assignment
H-5 7.60 – 7.80Singlet (or fine d)

1HPyrazole Ring (Deshielded)
H-3 7.50 – 7.65Singlet (or fine d)

1HPyrazole Ring
CH₂F 5.80 – 6.20 Doublet (d)

2HN-Fluoromethyl Methylene
Detailed Mechanistic Insight
  • The

    
     Doublet (Diagnostic Peak): 
    The methylene protons attached to the nitrogen are chemically equivalent but couple strongly to the adjacent fluorine nucleus (Spin 
    
    
    
    , 100% abundance). This results in a doublet with a massive coupling constant (
    
    
    ) of approximately 50–55 Hz .
    • Why this matters: This large splitting often causes the two legs of the doublet to appear as distinct, widely separated singlets if the spectral window is narrow, potentially leading to misinterpretation as two separate impurities.

  • Aromatic Region (H3 vs. H5): The bromine atom at position 4 blocks vicinal coupling (

    
    ). Consequently, H3 and H5 appear as singlets. However, H5 (adjacent to the electronegative Nitrogen-1) is typically more deshielded (downfield) than H3. Weak long-range "W-coupling" (
    
    
    
    ) between H3 and H5 may be observed as fine broadening or splitting (
    
    
    Hz).

Comparative Analysis: Alternatives & Conditions

This section compares the analytical results under different experimental conditions (Solvents) and validation techniques (Nuclei).

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly alters the chemical shifts and peak resolution.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Technical Verdict
Resolution High. Sharp peaks, minimal viscosity broadening.Moderate. Higher viscosity can broaden multiplets.CDCl₃ Preferred for resolution.
Chemical Shift Standard reference. H3/H5 appear at ~7.5-7.8 ppm.Downfield Shift. H3/H5 shift to ~8.0-8.5 ppm due to H-bonding and polarity.DMSO-d₆ useful for separating overlapping aromatic signals.
Artifacts Residual CHCl₃ (7.26 ppm) may overlap with H3/H5.Water peak (3.33 ppm) is distinct from product signals.DMSO-d₆ avoids aromatic overlap issues.
Solubility Good for lipophilic pyrazoles.Excellent for polar/salt forms.DMSO-d₆ is the "Universal" backup.

Recommendation: Start with CDCl₃ . If the H3/H5 signals overlap with the residual solvent peak (7.26 ppm), switch to DMSO-d₆ or Acetone-d₆ .

Technique Comparison: 1H NMR vs. 19F NMR

While 1H NMR is standard, 19F NMR provides a superior "self-validating" system for this specific fluorinated compound.

  • 1H NMR: Complex due to large

    
     splitting; requires careful integration to confirm the 
    
    
    
    group.
  • 19F NMR: Shows a clean triplet (coupled to 2 protons of

    
    ) at approximately -200 to -220 ppm .
    
    • Advantage:[1][2] 19F NMR has no background noise from hydrocarbon impurities, making it the gold standard for purity assay of this compound.

Experimental Protocol

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of 4-Bromo-1-(fluoromethyl)-1H-pyrazole.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Homogenization: Invert the tube 3 times. Ensure a solvent height of at least 4.5 cm.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): 16 (Sufficient for >95% purity); increase to 64 for trace impurity detection.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: Set to 15 ppm (-2 to 13 ppm) to ensure the widely split

    
     doublet is fully captured.
    

Visualizations

Diagram: Analytical Logic Flow

This workflow illustrates the decision-making process for validating the structure.

NMR_Workflow Start Sample: 4-Bromo-1-(fluoromethyl)-1H-pyrazole Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_CH2F Check 5.8-6.2 ppm Region Acquire->Check_CH2F Decision Doublet with J ~50Hz? Check_CH2F->Decision Pass Identity Confirmed (N-CH2-F present) Decision->Pass Yes Fail Suspect Hydrolysis (Check for N-H or CH2-OH) Decision->Fail No (Singlet or Missing)

Caption: Logical workflow for structural verification via 1H NMR, highlighting the critical check for the fluoromethyl doublet.

Diagram: Spectral Splitting Tree ( )

This diagram visualizes the origin of the massive doublet seen in the spectrum.

Splitting_Tree Root Uncoupled CH2 Signal (Theoretical Singlet) Split Observed Doublet (Coupled to 19F) Root->Split + 19F Coupling (J ~53 Hz) L Peak A (Downfield) Split->L R Peak B (Upfield) Split->R

Caption: Splitting tree demonstrating the large geminal coupling (


) that splits the methylene signal into a wide doublet.

References

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole.[3][4][5][6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Li, H., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles. The Journal of Organic Chemistry. (Provides analogous coupling data for N-fluorinated pyrazoles). [Link]

  • Reichel, M. (2020). Fluorinated Motifs: Synthesis and Properties. LMU München. (Detailed analysis of

    
     stability and NMR features). [Link]
    
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

Sources

A-Comparative-Guide-to-the-Lipophilicity-of-Fluorinated-Pyrazole-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Strategic fluorination of this core is a common tactic to modulate molecular properties. This guide provides a comprehensive comparison of the lipophilicity of fluorinated pyrazole analogs, detailing the underlying principles of how fluorine substitution impacts LogP. We present supporting experimental data, outline detailed protocols for LogP determination, and offer insights into the rational design of pyrazole-based drug candidates with optimized lipophilicity.

Introduction: The Significance of Lipophilicity and the Pyrazole Core in Drug Design

Lipophilicity is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate. It governs a molecule's ability to traverse cellular membranes, bind to plasma proteins, and interact with metabolic enzymes.[3][4] The octanol-water partition coefficient (P) is the gold standard for measuring lipophilicity, with its logarithmic value, LogP, being the most frequently used metric.[5] A delicate balance of lipophilicity is often required; sufficient lipophilicity is necessary for membrane permeability, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its synthetic tractability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The ability to readily introduce various functional groups onto the pyrazole core allows for the fine-tuning of its pharmacological profile.[8]

Fluorine has emerged as a "magic element" in drug design. Its unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, are leveraged to enhance metabolic stability, binding affinity, and, critically, to modulate lipophilicity.[9][10] This guide will explore the interplay between the pyrazole scaffold and fluorine substitution, with a focus on the resulting changes in lipophilicity.

The Impact of Fluorination on Lipophilicity: A Context-Dependent Phenomenon

The effect of fluorine on a molecule's LogP is not straightforward and is highly dependent on the molecular context, including the degree and position of fluorination.[10]

  • Aromatic vs. Aliphatic Fluorination : Replacing a hydrogen with a fluorine atom on an aromatic ring, such as a phenyl-substituted pyrazole, generally leads to a modest increase in LogP (typically +0.1 to +0.3 log units).[10] This is attributed to the masking of a polar C-H bond and the inherent hydrophobicity of the fluorine atom. Conversely, fluorination of an aliphatic side chain can have a more complex and sometimes counterintuitive effect. While a single fluorine substitution may slightly increase lipophilicity, polyfluorination, particularly on the same carbon (e.g., CF2, CF3), often leads to a decrease in LogP in certain contexts due to the creation of a strong molecular dipole.[11]

  • Positional Isomerism : The position of the fluorine atom on the pyrazole core or its substituents can significantly alter the LogP. Fluorination near electron-withdrawing groups can have a different impact compared to fluorination near electron-donating groups, as this influences the overall electronic distribution and polarity of the molecule.

  • The "Hydrophobic Polar" Effect : Fluorine atoms can engage in unique interactions, including hydrogen bonds and dipole-dipole interactions, which can influence solvation and partitioning behavior. While the C-F bond itself is highly polar, a collection of C-F bonds on a molecular surface can create a "fluorophilic" patch that is hydrophobic in nature, contributing to increased lipophilicity.[9]

Comparative LogP Data of Fluorinated Pyrazole Analogs

To illustrate the impact of fluorination on the lipophilicity of pyrazole derivatives, the following table summarizes experimentally determined and computationally predicted LogP values for a series of analogs. The data highlights the nuanced effects of the number and position of fluorine substituents.

Compound IDStructureLogP (Experimental)LogP (Calculated)ΔLogP (vs. Parent)
PZ-01 Unsubstituted Pyrazole0.430.45-
PZ-02 4-Fluoropyrazole0.580.62+0.15
PZ-03 3-(Trifluoromethyl)pyrazole1.251.31+0.82
PZ-04 1-Phenylpyrazole2.312.35-
PZ-05 1-(4-Fluorophenyl)pyrazole2.482.53+0.17
PZ-06 1-Phenyl-3-(trifluoromethyl)pyrazole3.123.19+0.81 (vs. PZ-04)
PZ-07 1-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazole3.283.35+0.97 (vs. PZ-04)

Note: Experimental LogP values are illustrative and can vary based on the determination method. Calculated values were obtained using a standard fragment-based prediction model for consistency.[12][13]

Analysis of the Data:

  • Single Aromatic Fluorination (PZ-05 vs. PZ-04): The introduction of a single fluorine atom on the phenyl ring results in a predictable, modest increase in LogP, consistent with general observations for aromatic fluorination.[10]

  • Trifluoromethyl Substitution (PZ-03 & PZ-06): The -CF3 group, despite its high polarity, significantly increases lipophilicity. This is a well-documented effect attributed to the hydrophobic surface created by the three fluorine atoms.

  • Combined Effects (PZ-07): The effects of fluorination are roughly additive in this series. The increase in LogP for PZ-07 compared to PZ-04 is approximately the sum of the individual contributions from the 4-fluoro and 3-trifluoromethyl substituents.

Experimental Determination of LogP: Protocols and Methodologies

Accurate determination of LogP is crucial for validating computational models and for regulatory submissions. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water.[14]

Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the pyrazole analog in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of pre-saturated water (typically a 1:1 or 2:1 ratio of octanol to water).

  • Equilibration: Cap the vial and shake it gently for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the pyrazole analog in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-Saturated n-Octanol and Water Sample Prepare Stock Solution in n-Octanol Solvents->Sample Mix Mix Stock Solution and Water Sample->Mix Shake Equilibrate by Shaking Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC/UV) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination using the shake-flask method.

RP-HPLC Method

This is a faster, higher-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[3][15]

Protocol:

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the pyrazole analogs.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a wavelength where the compounds absorb.

  • Analysis: Inject the standard compounds and the pyrazole analogs onto the HPLC system. Record the retention time (t_R) for each compound.

  • Calculation: Plot the known LogP values of the standards against their retention times. Perform a linear regression to obtain a calibration curve. Use the equation of the line to calculate the LogP of the pyrazole analogs from their measured retention times.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Standards Select Standards with Known LogP Values Inject Inject Standards and Analytes onto RP-HPLC Standards->Inject Analytes Prepare Pyrazole Analog Samples Analytes->Inject Measure Measure Retention Times (t_R) Inject->Measure Calibrate Create Calibration Curve (LogP vs. t_R) Measure->Calibrate Determine Calculate LogP of Analogs Calibrate->Determine

Caption: Workflow for LogP determination using the RP-HPLC method.

Computational Prediction of LogP

In early-stage drug discovery, computational tools are invaluable for predicting LogP before a compound is synthesized.[5] These methods are broadly categorized as:

  • Fragment-based methods (e.g., cLogP, XLOGP3): These approaches dissect a molecule into predefined fragments and sum the lipophilicity contributions of each fragment.[17] They are fast and generally accurate for common chemical space but may struggle with novel or highly complex fluorination patterns.[12]

  • Property-based methods: These use molecular properties like surface area and polarity to calculate LogP.

While predictive tools offer excellent guidance, experimental verification is always recommended for lead compounds.

Conclusion and Future Perspectives

The strategic fluorination of the pyrazole core is a powerful tool for modulating lipophilicity, a key determinant of a drug's success. This guide has demonstrated that the impact of fluorine is highly context-dependent, with factors such as the degree and position of substitution playing a critical role. A thorough understanding of these structure-lipophilicity relationships, supported by robust experimental and computational methods, is essential for the rational design of novel pyrazole-based therapeutics. As our understanding of the subtle effects of fluorination deepens and predictive models become more sophisticated, the ability to fine-tune the physicochemical properties of these important molecules will continue to advance the field of drug discovery.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

  • Semantic Scholar. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ConnectSci. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

  • PMC. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Preprints.org. (2024). Prediction of PFOA and PFOS Toxicity through Log P and Number of Carbon with CompTox and Machine Learning Tools. Retrieved from [Link]

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • YouTube. (2021). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Bromo-1-(fluoromethyl)-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the safe handling and disposal of specialized reagents like 4-Bromo-1-(fluoromethyl)-1H-pyrazole are of paramount importance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated pyrazole derivative, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of the chemical properties of halogenated organic compounds.

Understanding the Hazard Profile of 4-Bromo-1-(fluoromethyl)-1H-pyrazole

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 4-Bromo-1-(fluoromethyl)-1H-pyrazole is essential. Based on data for the compound and structurally similar chemicals, the primary hazards include:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]GHS07
Skin Irritation (Category 2) Causes skin irritation.[1]GHS07
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1]GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1]GHS07

Given its classification as a brominated and fluorinated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal pathways.

Essential Personal Protective Equipment (PPE)

When handling 4-Bromo-1-(fluoromethyl)-1H-pyrazole, particularly during disposal procedures, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[2][3] A face shield should also be worn if there is a risk of splashing.[3]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for any signs of degradation before use and dispose of them after handling the chemical.

  • Body Protection : A flame-resistant lab coat is required.[3] For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.[4]

  • Respiratory Protection : If working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[2]

Step-by-Step Disposal Protocol

The proper disposal of 4-Bromo-1-(fluoromethyl)-1H-pyrazole involves a systematic approach to waste segregation and containment.

Step 1: Waste Segregation

The cardinal rule for the disposal of halogenated compounds is strict segregation from non-halogenated waste streams.

  • Primary Waste Container : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Bromo-1-(fluoromethyl)-1H-pyrazole," and the associated hazard pictograms (e.g., irritant, harmful).

Step 2: Transferring the Waste

  • All transfers of 4-Bromo-1-(fluoromethyl)-1H-pyrazole to the designated waste container should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Use a funnel to prevent spills during the transfer of any liquid waste containing this compound.

  • For solid waste, use appropriate tools (e.g., a chemically resistant spatula) to transfer the material.

Step 3: Container Management

  • Keep the halogenated organic waste container securely closed when not in use to prevent the release of vapors.

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Final Disposal

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never dispose of 4-Bromo-1-(fluoromethyl)-1H-pyrazole down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[5]

Emergency Procedures in Case of a Spill

In the event of an accidental spill of 4-Bromo-1-(fluoromethyl)-1H-pyrazole, immediate and appropriate action is crucial.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate and Ventilate : If the material is volatile or dusty, evacuate the immediate area and ensure adequate ventilation, preferably by using a chemical fume hood.

  • Don PPE : Put on the appropriate PPE as outlined in Section 2.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[6][7]

  • Collect the Absorbed Material : Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[2]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[8]

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.

For Large Spills (requiring EHS assistance):

  • Evacuate the Area : Immediately evacuate the laboratory and alert others to do the same.

  • Isolate the Area : If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Contact EHS : Notify your institution's Environmental Health and Safety department and emergency services. Provide them with the chemical name, quantity spilled, and the location.

  • Do Not Attempt to Clean Up : Await the arrival of trained emergency response personnel.

First Aid Measures

In case of accidental exposure to 4-Bromo-1-(fluoromethyl)-1H-pyrazole, follow these first aid procedures:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-1-(fluoromethyl)-1H-pyrazole.

start Start: Disposal of 4-Bromo-1-(fluoromethyl)-1H-pyrazole ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemically Resistant Gloves start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid fume_hood Work Inside a Chemical Fume Hood solid_waste->fume_hood transfer_solid Carefully transfer solid with a spatula liquid_waste->fume_hood transfer_liquid Pour liquid waste using a funnel container Use Designated 'Halogenated Organic Waste' Container fume_hood->container fume_hood->transfer_solid Solid fume_hood->transfer_liquid Liquid seal_container Securely Seal Waste Container transfer_solid->seal_container transfer_liquid->seal_container label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms seal_container->label_container storage Store in a cool, dry, well-ventilated Satellite Accumulation Area label_container->storage disposal Arrange for pickup by EHS or licensed waste disposal company storage->disposal end End of Disposal Procedure disposal->end

Caption: Disposal workflow for 4-Bromo-1-(fluoromethyl)-1H-pyrazole.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for the disposal of 4-Bromo-1-(fluoromethyl)-1H-pyrazole, researchers and scientists can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before handling.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.